molecular formula C9H18INO4 B1212031 Succinylmonocholine iodide CAS No. 14720-92-4

Succinylmonocholine iodide

カタログ番号: B1212031
CAS番号: 14720-92-4
分子量: 331.15 g/mol
InChIキー: JHJSYFCOIPGPHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Succinylmonocholine iodide can be synthesized through the esterification of choline iodide with succinic anhydride. This reaction typically occurs in a melt at 140°C . Another method involves the esterification of 2-dimethylaminoethanol with acetic anhydride, followed by quaternation with methyl iodide . These methods yield this compound as a crystalline product that can be further purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of solvents like nitromethane to dissolve both choline chloride and succinic anhydride has been found effective in industrial settings .

化学反応の分析

Types of Reactions

Succinylmonocholine iodide undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of this compound are succinic acid and choline . These products are significant in both metabolic pathways and forensic analysis.

科学的研究の応用

Pharmacokinetics

The pharmacokinetics of succinylmonocholine iodide are characterized by:

  • Absorption : Rapid peak plasma concentrations (0.03 to 2 minutes post-administration).
  • Distribution : Triphasic distribution with significant interindividual variability; terminal half-life ranges from 1 to 3 hours.
  • Metabolism : Primarily metabolized by plasma cholinesterase into succinic acid and choline.
  • Excretion : Approximately 10% is excreted unchanged in urine .

Anesthesia

This compound is predominantly used in anesthesia for:

  • Facilitating Tracheal Intubation : Its rapid onset allows for quick intubation during emergency situations.
  • Muscle Relaxation During Surgery : It provides effective muscle relaxation for short surgical procedures .

A study involving 15 anesthetized patients demonstrated the efficacy of this compound in achieving rapid muscle relaxation, highlighting its role in emergency intubation scenarios .

Forensic Applications

In forensic toxicology, this compound serves as a critical marker for detecting succinylcholine use. Its stability compared to succinylcholine allows for extended detection windows, which can last up to 24 hours post-administration due to its longer half-life. This property aids forensic investigations involving suspected drug overdoses or cases of poisoning .

Case Study Example

A forensic investigation revealed the presence of this compound in cases of suspected succinylcholine intoxication. The detection was facilitated by advanced analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which provided reliable identification of the compound even after the parent drug had been metabolized .

作用機序

Succinylmonocholine iodide exerts its effects by being a metabolite of succinylcholine, which is a depolarizing neuromuscular blocker. Succinylcholine binds to post-synaptic cholinergic receptors on motor endplates, causing prolonged membrane depolarization. This results in transient fasciculations followed by skeletal muscle paralysis . The metabolism of succinylcholine to this compound and choline is facilitated by plasma cholinesterase .

生物活性

Succinylmonocholine iodide, a metabolite of succinylcholine, is primarily recognized for its role as a neuromuscular blocker in clinical settings. This article delves into its biological activity, pharmacokinetics, and implications in both therapeutic and forensic contexts, supported by case studies and research findings.

Overview of this compound

This compound is generated through the hydrolysis of succinylcholine by plasma cholinesterase. It exhibits a longer duration of action compared to its parent compound, making it significant in both anesthesia and toxicology. The compound's mechanism involves competitive inhibition at the neuromuscular junction, leading to muscle paralysis.

This compound acts as a depolarizing neuromuscular blocker . Upon administration, it binds to the nicotinic acetylcholine receptors at the motor endplate, causing initial muscle fasciculations followed by paralysis. This effect is transient but can be extended depending on the dosage and individual patient factors.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Following intravenous administration, peak plasma concentrations are achieved rapidly (within 0.03 to 2 minutes) .
  • Distribution : The compound exhibits a triphasic distribution pattern with significant interindividual variability. The mean terminal half-life ranges from 1 to 3 hours .
  • Metabolism : Succinylmonocholine is primarily metabolized by plasma cholinesterase into succinic acid and choline .
  • Excretion : Approximately 10% of an administered dose is excreted unchanged in urine .

Case Studies

  • Clinical Application in Anesthesia :
    A study involving 15 anesthetized patients demonstrated the effectiveness of this compound in achieving rapid muscle relaxation during surgical procedures. The study highlighted its utility in emergency intubation scenarios where rapid onset is critical .
  • Forensic Context :
    In forensic toxicology, this compound serves as a marker for succinylcholine intoxication. Its detection window post-administration can extend up to 24 hours due to its longer half-life compared to succinylcholine . This property aids in forensic investigations involving suspected drug overdoses.

Adverse Effects

While this compound is effective for muscle relaxation, it is not without risks. Notable adverse effects include:

  • Hyperkalemia : Particularly dangerous in undiagnosed muscular disorders such as Duchenne muscular dystrophy .
  • Rhabdomyolysis : Rare but serious complications can arise from its use, necessitating careful patient selection and monitoring during administration .

Comparative Table of Neuromuscular Blockers

CompoundOnset TimeDuration of ActionMetabolismMain Use
Succinylcholine~60 sec4-6 minPlasma cholinesteraseShort surgical procedures
This compound~30 sec1-3 hoursPlasma cholinesteraseForensic marker

特性

IUPAC Name

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSYFCOIPGPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5518-77-4 (Parent)
Record name Succinylmonocholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

331.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14720-92-4
Record name Succinylmonocholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCCINYLMONOCHOLINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinylmonocholine iodide
Reactant of Route 2
Reactant of Route 2
Succinylmonocholine iodide
Reactant of Route 3
Reactant of Route 3
Succinylmonocholine iodide
Reactant of Route 4
Reactant of Route 4
Succinylmonocholine iodide
Reactant of Route 5
Reactant of Route 5
Succinylmonocholine iodide
Reactant of Route 6
Reactant of Route 6
Succinylmonocholine iodide
Customer
Q & A

Q1: How does the rate of Succinylmonocholine iodide hydrolysis compare to Succinyldicholine dichloride?

A: Research indicates that this compound is hydrolyzed at a significantly slower rate than Succinyldicholine dichloride in normal human plasma. Specifically, it has been observed to be approximately 8 times slower. This difference in hydrolysis rate is even more pronounced in heat-inactivated plasma, where the hydrolysis of this compound is negligible within a 2-hour observation period. []

Q2: How does the neuromuscular activity of this compound compare to Succinyldicholine dichloride in animal models?

A: Studies in cats have demonstrated that this compound, in doses ranging from 1.0 to 2.5 mg/kg, effectively inhibits neuromuscular transmission in the sciatic-gastrocnemius preparation. [] Further research in various animal models, including mice and rabbits, revealed that the neuromuscular activity of SMC-I, when compared on a molar basis, ranges from 1/24 to 1/62 of the potency observed with SDC-C12. [] This finding suggests that SMC-I exhibits significantly lower potency compared to SDC in inducing neuromuscular blockade.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。